Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate
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Overview
Description
Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate is a synthetic organic compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within the ring system . It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate typically involves the reaction of tert-butyl chloroformate with a suitable spirocyclic amine precursor . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation . The reaction mixture is often cooled to 0°C to control the exothermic nature of the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines . Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate has several applications in scientific research, including:
Organic Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its ability to interact with biological targets.
Material Science: It is explored for its potential use in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism by which tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity through binding interactions . The spirocyclic structure allows for unique spatial arrangements that can enhance binding affinity and specificity . Molecular targets and pathways involved would vary based on the specific biological context being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate include other spirocyclic compounds with oxygen and nitrogen atoms in their ring systems, such as:
- Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate
- Tert-butyl 4,8-dioxa-1,11-diazaspiro[5.6]dodecane-11-carboxylate
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and the resulting chemical properties. The presence of both oxygen and nitrogen atoms within the spirocyclic structure provides unique reactivity and potential for diverse applications .
Properties
IUPAC Name |
tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-5-7-18-10-13(8-15)9-17-6-4-14-13/h14H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCKEOCDCXXNCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)COCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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